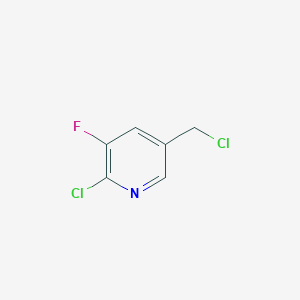
2-氯-5-(氯甲基)-3-氟吡啶
描述
2-Chloro-5-(chloromethyl)-3-fluoropyridine, also known as 2C-5F-CMF, is a fluorinated pyridine derivative used in scientific research. It is an important intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of organic compounds for a range of scientific research applications. 2C-5F-CMF is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and materials science.
科学研究应用
合成和表征
2-氯-5-(氯甲基)-3-氟吡啶是各种化合物(包括药物和农药)合成中的中间体。其纯度和结构特征对其在化学合成中的应用至关重要。该化合物的反应性高,并且能够进行亲核芳香取代反应,使其对于创建新化合物和增强现有化合物的特性非常有价值。研究其对不同取代基的反应性,有助于深入了解为复杂分子(例如在药品和农用化学品中发现的分子)设计更高效的合成路线 (Schlosser & Rausis, 2005)。
在医学影像中的应用
该化合物的衍生物,特别是氟代吡啶,在医学影像中具有重要的应用,例如正电子发射断层扫描 (PET)。将氟-18 引入吡啶环上的特定位置的能力增强了放射性示踪剂的稳定性和实用性,为诊断影像提供了潜在的改进。此类进步可能导致更好的疾病检测和监测,展示了该化合物对开发医疗技术的重要性 (Carroll, Nairne, & Woodcraft, 2007)。
化学选择性功能化
2-氯-5-(氯甲基)-3-氟吡啶的化学选择性功能化展示了其在有机合成中的多功能性。它所经历的选择性取代反应能够创建具有所需官能团的化合物,这对制药和材料科学至关重要。化学反应中的这种特异性对于开发具有定制特性的新药和材料至关重要,突出了该化合物在推进化学研究和开发中的作用 (Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。
环境和催化应用
2-氯-5-(氯甲基)-3-氟吡啶衍生物在氟化反应中的催化性质为环境应用提供了机会。开发用于选择性氟化过程的金属氧化物催化剂,为合成氟代有机化合物(在药品、农用化学品和材料科学中很普遍)提供了一种更可持续的方法。这种催化效率不仅增强了氟代吡啶的合成实用性,而且还有助于实现更绿色的化学过程 (Cochon, Célérier, Rivière, Vigier, Comparot, Metz, & Brunet, 2010)。
属性
IUPAC Name |
2-chloro-5-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPTNFDTFHUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729478.png)
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2729480.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2729483.png)
![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)
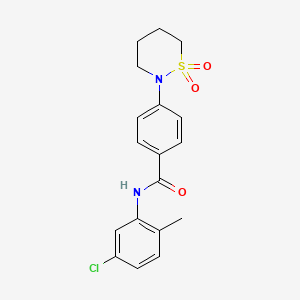
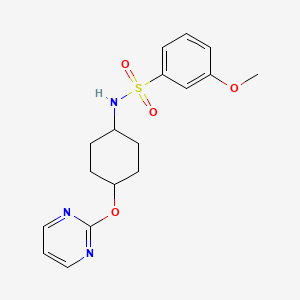
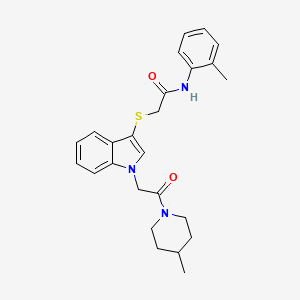
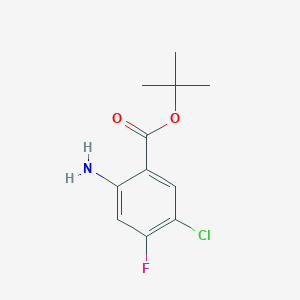
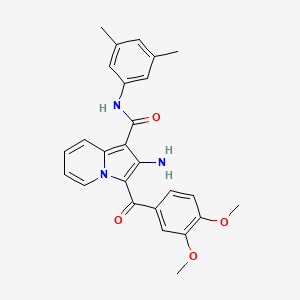
![2-[[5-Bromo-3-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2729493.png)
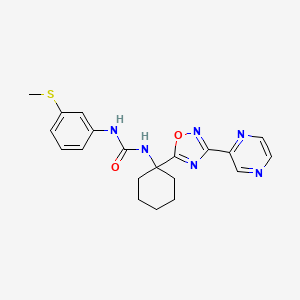


![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)